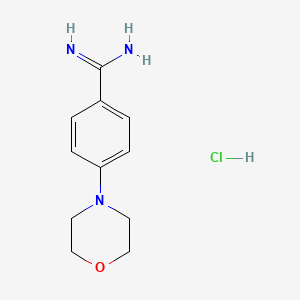![molecular formula C8H11NO2 B595668 Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 199807-77-7](/img/structure/B595668.png)
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is notable for its unique structural attributes, which make it a valuable intermediate in various chemical syntheses. It is often used in the preparation of more complex molecules, particularly in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the Diels-Alder reaction. One common method is the cycloaddition of cyclopentadiene with a suitable dienophile, such as methyl acrylate, in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the desired stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining product consistency and yield. The use of automated systems also helps in optimizing the reaction parameters and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperoxybenzoic acid (MCPBA) and potassium permanganate. These reactions are typically carried out in an organic solvent such as dichloromethane.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3). These reactions often require a catalyst to proceed efficiently.
Major Products Formed
Oxidation: The major products are often epoxides or hydroxylated derivatives.
Reduction: The major products are typically amines or reduced hydrocarbons.
Substitution: The major products depend on the substituent introduced but can include azides, halides, or other functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, making it a valuable tool in drug design.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: This compound features a hydroxyl group instead of a methyl ester.
Uniqueness
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity compared to its analogs. This makes it particularly useful in reactions where ester functionality is required, such as in the synthesis of certain pharmaceuticals and polymers.
Propiedades
IUPAC Name |
methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h2-3,5-7,9H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBVFUKFKVISQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(N1)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
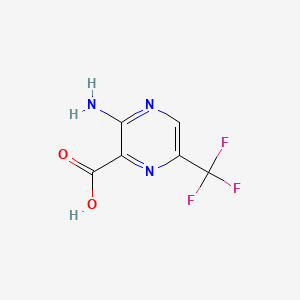
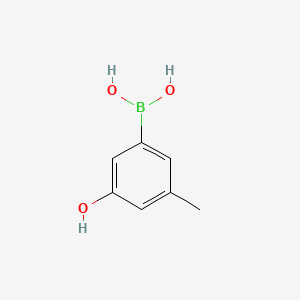
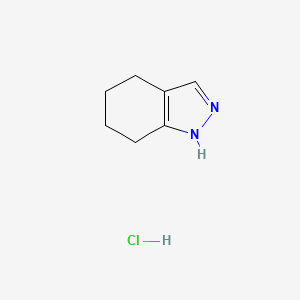
![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)
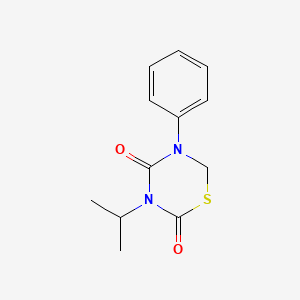
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)
![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)

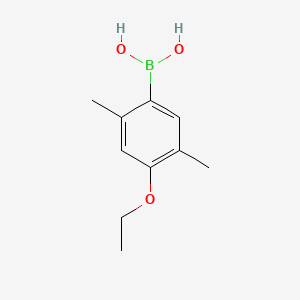
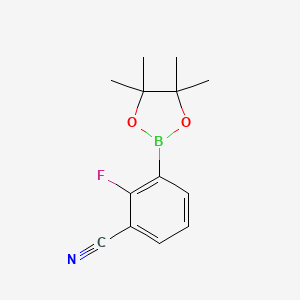
![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)

